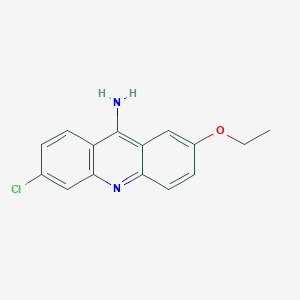
6-Chloro-2-ethoxyacridin-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-ethoxyacridin-9-amine is an organic compound with the molecular formula C15H13ClN2O. It is a pale-yellow to yellow-brown solid that exhibits strong fluorescence. This compound is primarily used in biomedical research and as a biological fluorescent probe .
Preparation Methods
The synthesis of 6-Chloro-2-ethoxyacridin-9-amine involves multiple steps. One common method is through the chlorination of acridine followed by an ethoxylation reaction. The reaction conditions typically involve the use of ethanol and a chlorinating agent under controlled temperature and pressure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
6-Chloro-2-ethoxyacridin-9-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions for these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon.
Scientific Research Applications
6-Chloro-2-ethoxyacridin-9-amine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Fluorescent Probes: It is used as a fluorescent probe for detecting DNA and proteins in biological samples.
Catalysis: It serves as a catalyst in various organic synthesis reactions, aiding in the formation of complex molecules.
Biomedical Research: The compound is used in studies related to DNA intercalation and the investigation of molecular interactions within cells.
Mechanism of Action
The mechanism of action of 6-Chloro-2-ethoxyacridin-9-amine involves its ability to intercalate into DNA. This means that the compound inserts itself between the base pairs of the DNA double helix, disrupting the normal structure and function of the DNA. This intercalation can affect various cellular processes, including replication and transcription. The compound’s fluorescence properties also allow it to be used as a marker for studying these interactions .
Comparison with Similar Compounds
6-Chloro-2-ethoxyacridin-9-amine can be compared with other acridine derivatives, such as:
9-Aminoacridine: Another DNA intercalator with similar fluorescence properties.
6-Chloro-2-methoxyacridin-9-amine: Similar in structure but with a methoxy group instead of an ethoxy group, affecting its reactivity and applications.
Acridine Orange: A well-known fluorescent dye used in cell biology for staining nucleic acids.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct fluorescence characteristics and reactivity compared to other acridine derivatives .
Properties
CAS No. |
855939-48-9 |
|---|---|
Molecular Formula |
C15H13ClN2O |
Molecular Weight |
272.73 g/mol |
IUPAC Name |
6-chloro-2-ethoxyacridin-9-amine |
InChI |
InChI=1S/C15H13ClN2O/c1-2-19-10-4-6-13-12(8-10)15(17)11-5-3-9(16)7-14(11)18-13/h3-8H,2H2,1H3,(H2,17,18) |
InChI Key |
QFNHSWUFPJOTIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



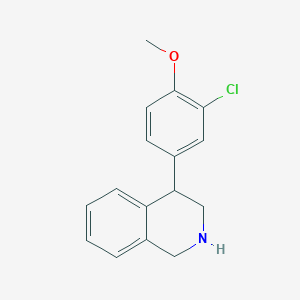
![6-Chloro-5-methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11850713.png)
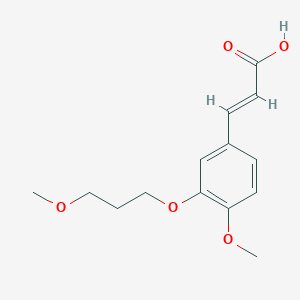
![1-(1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-3-amine hydrochloride](/img/structure/B11850715.png)
![{1-[N-(4-Oxopentanoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B11850723.png)
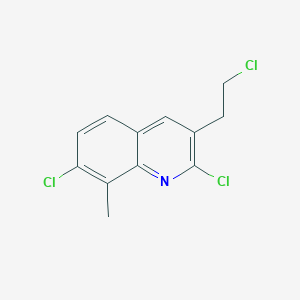
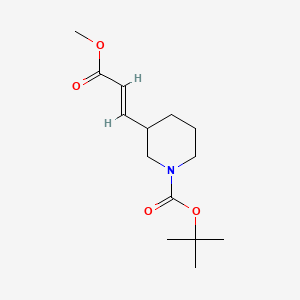
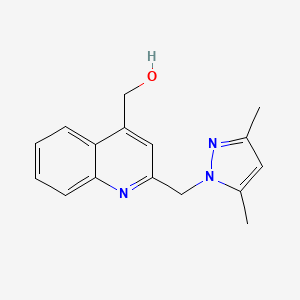


![2-[(4-Bromophenyl)methyl]azepane](/img/structure/B11850783.png)
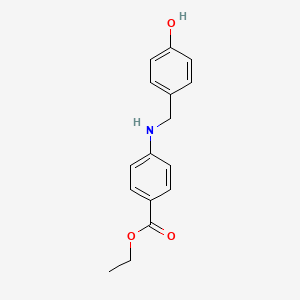
![2-Phenyl-4-(propan-2-yl)-1-oxa-4-azaspiro[4.5]decan-3-one](/img/structure/B11850785.png)
